molecular formula C21H15F2N3OS B2525765 N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 899731-98-7

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2525765
CAS No.: 899731-98-7
M. Wt: 395.43
InChI Key: WXLYMXYMXLCLFE-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of fluorine atoms on both the benzothiazole and phenyl rings, as well as a pyridinylmethyl group attached to the acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of 4-fluoro-1,3-benzothiazole: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and chlorine in the presence of a base, followed by cyclization.

    Synthesis of 4-fluorophenylacetic acid: This involves the halogenation of phenylacetic acid to introduce the fluorine atom.

    Coupling Reaction: The 4-fluoro-1,3-benzothiazole is then coupled with 4-fluorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.

    Introduction of Pyridinylmethyl Group: The intermediate is then reacted with 2-(chloromethyl)pyridine in the presence of a base to introduce the pyridinylmethyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzothiazole and phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzothiazole or phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the benzothiazole moiety play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The pyridinylmethyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]acetamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]acetamide
  • N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-bromophenyl)-N-[(pyridin-2-yl)methyl]acetamide

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3OS/c22-15-9-7-14(8-10-15)12-19(27)26(13-16-4-1-2-11-24-16)21-25-20-17(23)5-3-6-18(20)28-21/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLYMXYMXLCLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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